N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(2,5-dimethylphenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-4-14-31-26(35)23-13-12-20(25(34)29-22-8-6-5-7-9-22)16-24(23)33-27(31)30-32(28(33)36)17-21-15-18(2)10-11-19(21)3/h10-13,15-16,22H,4-9,14,17H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILOLLXTFYOJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be analyzed based on heterocyclic frameworks, substituent patterns, and functional group modifications. Below is a detailed comparison with compounds from the provided evidence and other related molecules:
Core Heterocyclic Frameworks
- Target Compound : Features a fused [1,2,4]triazolo[4,3-a]quinazoline core, which combines triazole and quinazoline rings. This core is rare in literature, offering unique electronic and steric properties.
- Compound 4g/4h () : Contain tetrazole-pyrazole and benzodiazepine/oxazepine moieties. These cores are more common in CNS-targeting drugs but lack the triazoloquinazoline system’s rigidity .
- Compound 1l () : Based on a tetrahydroimidazo[1,2-a]pyridine scaffold, which is smaller and less sterically hindered compared to the triazoloquinazoline system .
Substituent Analysis
Notes:
- The target compound’s cyclohexyl group enhances lipophilicity compared to the aromatic substituents in 4g/4h and 1l.
- The 2,5-dimethylbenzyl group may improve metabolic stability relative to the nitro group in 1l, which is prone to reduction .
Physicochemical and Spectral Properties
- Compound 1l () : Characterized by IR (C=O stretch at 1710 cm⁻¹), ¹H NMR (δ 8.2–7.2 ppm for aromatic protons), and HRMS (m/z 568.54) .
- Target Compound : Predicted to show distinct ¹H NMR signals for the cyclohexyl (δ 1.0–2.0 ppm) and dimethylbenzyl groups (δ 2.3–2.5 ppm for methyl).
Research Findings and Implications
- Bioactivity Gaps: While compounds like 1l and 4g/4h are reported with spectral data, the target compound’s biological activity remains unexplored in the provided evidence.
- Stability Considerations : The propyl and cyclohexyl groups in the target compound may confer superior metabolic stability compared to the ester groups in 1l, which are susceptible to hydrolysis .
- Synthetic Challenges : The triazoloquinazoline core requires precise regiochemical control during synthesis, unlike the more straightforward tetrahydroimidazo[1,2-a]pyridine system in 1l .
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